

An In-depth Technical Guide to Ethyl N-Cbz-4-piperidineacetate

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Compound of Interest

Compound Name: *Ethyl N-Cbz-4-piperidineacetate*

Cat. No.: *B1315400*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl N-Cbz-4-piperidineacetate**, a key intermediate in organic synthesis and drug discovery. The document details its chemical properties, synthesis, and potential applications, with a focus on quantitative data and experimental protocols.

Chemical and Physical Properties

Ethyl N-Cbz-4-piperidineacetate is a derivative of piperidine, featuring a carboxybenzyl (Cbz) protecting group on the nitrogen atom and an ethyl acetate group at the 4-position. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The N-benzyl piperidine (N-BP) motif, a core component of this compound, is frequently utilized in drug discovery due to its structural flexibility and three-dimensional nature, which can be pivotal for optimizing efficacy and physicochemical properties.[\[1\]](#)

Table 1: Physicochemical Properties of **Ethyl N-Cbz-4-piperidineacetate**

Property	Value	Reference
CAS Number	80221-26-7	[2] [3]
Molecular Formula	C17H23NO4	[2] [3]
Molecular Weight	305.37 g/mol	[3]
Appearance	Colorless to light yellow liquid	[4]
Purity	95%	[2]
Boiling Point (Predicted)	403.7±45.0 °C	[4]
Density (Predicted)	1.165±0.06 g/cm3	[4]
pKa (Predicted)	-2.28±0.40	[4]
Storage Temperature	2-8°C	[4]

Table 2: Spectroscopic Data (^1H NMR) of a related compound, Ethyl 1-Cbz-piperidine-4-carboxylate

Note: The following data is for a structurally similar compound and may be used for comparative purposes.

Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment	Reference
7.40-7.27	m	5H	Aromatic (Cbz)	[5]
5.12	s	2H	O-CH ₂ (Cbz)	[5]
4.22-3.99	m	2H	Piperidine	[5]
4.40	q, J=7.4 Hz	2H	O-CH ₂ (Ethyl)	[5]
2.93	br t, J=11.6 Hz	2H	Piperidine	[5]
2.45	m	2H	Piperidine	[5]
1.97-1.81	m	2H	Piperidine	[5]
1.74-1.56	m	2H	Piperidine	[5]
1.25	t, J=7.4 Hz	3H	CH ₃ (Ethyl)	[5]

Synthesis of Ethyl N-Cbz-4-piperidineacetate

The synthesis of N-Cbz protected piperidine derivatives is a common procedure in organic chemistry. The Cbz group serves as a robust protecting group for the secondary amine of the piperidine ring, allowing for selective reactions at other positions of the molecule.

Experimental Protocol: Synthesis of Ethyl 1-Cbz-piperidine-4-carboxylate

The general procedure for the synthesis of the related compound, ethyl 1-Cbz-piperidine-4-carboxylate, involves the reaction of ethyl 4-piperidinecarboxylate with benzyl chloroformate.[\[4\]](#) [\[5\]](#)

Materials:

- Ethyl 4-piperidinecarboxylate (87 g, 0.55 mol)[\[5\]](#)
- Benzyl chloroformate (95 g, 0.56 mol)[\[5\]](#)
- Sodium carbonate (60 g, 0.57 mol)[\[5\]](#)

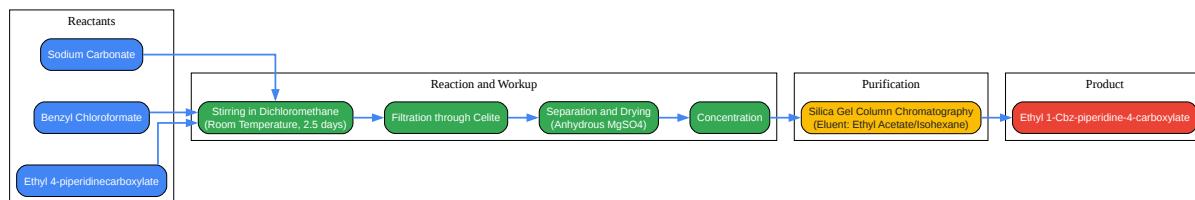
- Dichloromethane (400 mL)[5]
- Anhydrous magnesium sulfate
- Silica gel
- Ethyl acetate/iso hexane (eluent)

Procedure:

- A solution of benzyl chloroformate (95 g, 0.56 mol) in dichloromethane (200 mL) is prepared. [5]
- This solution is added slowly and dropwise to a stirred mixture of ethyl 4-piperidinecarboxylate (87 g, 0.55 mol) and sodium carbonate (60 g, 0.57 mol). The addition is controlled over a period of 70 minutes.[5]
- During the addition, an additional 200 mL of dichloromethane is added simultaneously.[5]
- The reaction mixture is stirred continuously at room temperature for 2.5 days.[5]
- The mixture is then filtered through a Celite pad.[5]
- The organic layer is separated, dried with anhydrous magnesium sulfate, filtered, and concentrated.[5]
- The resulting residue is purified by silica gel column chromatography using ethyl acetate/iso hexane as the eluent to afford the target product.[5]

Yield: 152 g (94%)[5]

Synthesis Workflow



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Caption: Synthesis workflow for Ethyl 1-Cbz-piperidine-4-carboxylate.

Applications in Drug Discovery and Organic Synthesis

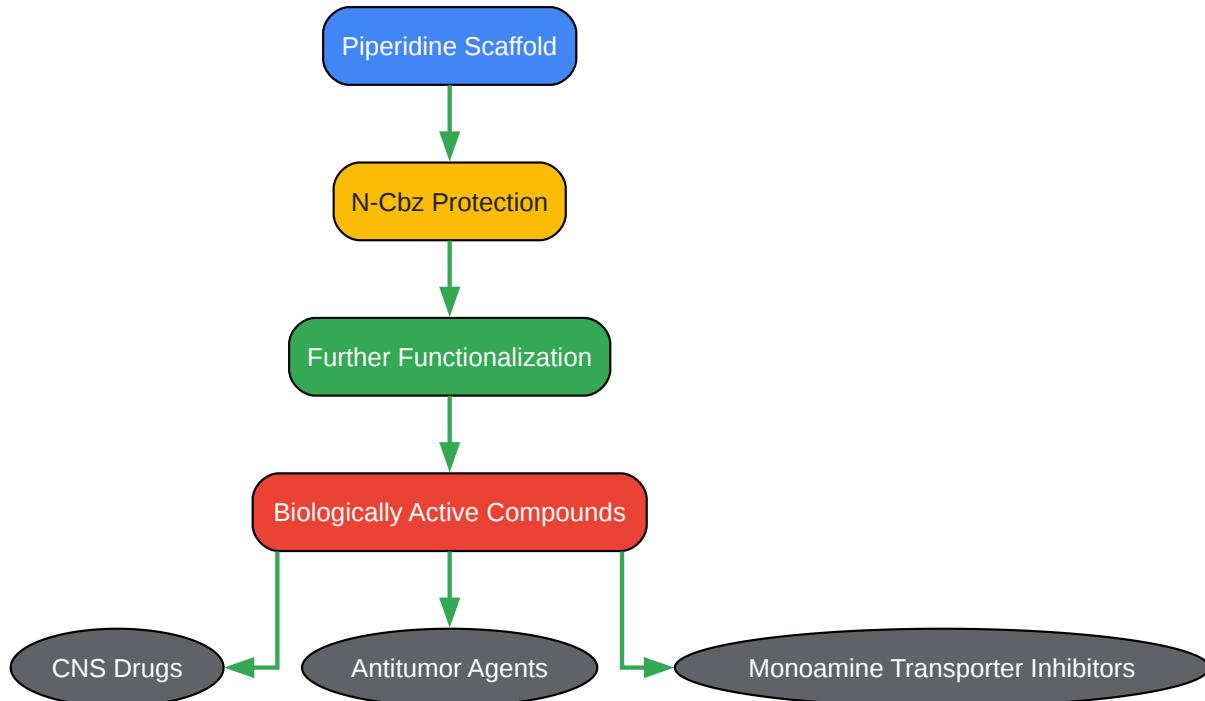
Piperidine derivatives are integral to the development of a wide range of pharmaceuticals. The piperidine ring is a common scaffold found in many biologically active molecules, including those targeting the central nervous system.^{[6][7]} The N-Cbz-piperidine-4-acetic acid moiety, closely related to the title compound, is utilized as an intermediate in the synthesis of anti-tumor compounds.

The N-benzyl piperidine (N-BP) framework is a privileged scaffold in medicinal chemistry. It is present in numerous approved drugs and clinical candidates.^[1] This motif can engage in crucial cation- π interactions with target proteins and provides a platform for stereochemical optimization to enhance potency and reduce toxicity.^[1]

Derivatives of piperidine have shown potential in treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder by exhibiting affinity for monoamine transporters like the dopamine transporter (DAT), serotonin transporter (SERT),

and norepinephrine transporter (NET).[8][9] The synthesis of novel piperidine-based compounds is an active area of research for the development of new therapeutics.[8]

Logical Relationship of Piperidine Scaffolds in Drug Development



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Caption: Role of piperidine scaffolds in drug development.

This guide consolidates the available information on **Ethyl N-Cbz-4-piperidineacetate**, providing a foundation for researchers and developers working with this and related compounds. The versatility of the piperidine scaffold, combined with the utility of the Cbz protecting group, ensures its continued importance in the synthesis of novel chemical entities with therapeutic potential.

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